molecular formula C12H9Br2NO3 B1301318 Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 860787-14-0

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B1301318
CAS No.: 860787-14-0
M. Wt: 375.01 g/mol
InChI Key: UFQHSUUUNALIBY-UHFFFAOYSA-N
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Description

Structural Significance in Quinoline Chemistry

The structural configuration of this compound represents a sophisticated approach to quinoline modification that addresses fundamental challenges in heterocyclic chemistry. The quinoline nucleus serves as a privileged scaffold in medicinal chemistry, offering a robust framework for the introduction of diverse functional groups while maintaining structural integrity. The specific positioning of bromine substituents at the 6 and 8 positions creates a unique electronic environment that significantly alters the compound's reactivity profile compared to unsubstituted quinoline derivatives.

The incorporation of the ethyl carboxylate group at position 3 introduces additional functionality that enhances both solubility characteristics and potential for further chemical modification. This ester functionality provides opportunities for hydrolysis reactions, amide formation, and other transformations that can lead to diverse libraries of related compounds. The 2-oxo substitution creates a dihydroquinoline structure that differs fundamentally from fully aromatic quinoline systems, introducing additional sites for hydrogen bonding and altered electronic distribution throughout the molecule.

Brominated quinoline derivatives demonstrate enhanced biological activity compared to their non-halogenated counterparts, with the bromine atoms contributing to improved binding affinity and selectivity for various biological targets. The dual bromination pattern in this compound creates opportunities for regioselective substitution reactions, enabling the synthesis of asymmetrically substituted derivatives with tailored properties. Research has demonstrated that brominated quinoline compounds can serve as versatile precursors for preparing multifunctional quinoline derivatives with cyano, methoxy, phenyl, and amino groups.

Structural Feature Significance in Quinoline Chemistry
6,8-Dibromo substitution Enhanced electronic properties and biological activity
2-Oxo functionality Altered aromaticity and hydrogen bonding capacity
3-Carboxylate ester Improved solubility and synthetic versatility
Dihydroquinoline core Modified electronic distribution and reactivity

Historical Context of Brominated Quinoline Derivatives

The development of brominated quinoline derivatives traces its origins to fundamental discoveries in heterocyclic chemistry that began in the nineteenth century. Quinoline itself was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar in 1834, establishing the foundation for subsequent investigations into this important class of nitrogen-containing heterocycles. This pivotal discovery initiated extensive research into quinoline chemistry that would eventually lead to the development of numerous derivatives with diverse biological activities.

The systematic investigation of quinoline bromination began with early studies of gas-phase halogenation reactions. Pioneering research demonstrated that bromination of quinoline in the gaseous phase at elevated temperatures of 450-500 degrees Celsius results in the formation of 2-bromoquinoline, while bromination at lower temperatures of 300 degrees Celsius yields 3-bromoquinoline. These foundational studies established the temperature-dependent regioselectivity of quinoline bromination, providing essential insights that would guide future synthetic developments.

The evolution of brominated quinoline chemistry accelerated significantly with the recognition that these compounds could serve as versatile synthetic intermediates. Research in the mid-twentieth century established that brominated quinolines could undergo various substitution reactions to introduce diverse functional groups, expanding their utility in medicinal chemistry applications. The development of selective bromination methods using reagents such as molecular bromine and N-bromosuccinimide enabled the preparation of regioselectively substituted quinoline derivatives with enhanced biological properties.

Contemporary research has demonstrated that brominated quinoline derivatives exhibit remarkable potential as anticancer agents, with specific compounds showing significant inhibitory effects against various cancer cell lines. Recent investigations have revealed that highly brominated quinolines can inhibit human topoisomerase I, a critical enzyme for deoxyribonucleic acid replication and repair, highlighting their potential as therapeutic agents. The historical progression from simple bromination reactions to sophisticated pharmaceutical applications illustrates the remarkable evolution of quinoline chemistry over nearly two centuries of research.

Role in Medicinal Chemistry and Drug Discovery

This compound occupies a significant position in contemporary medicinal chemistry research, particularly in the development of anticancer and antimicrobial therapeutic agents. The compound's unique structural features, including the strategic placement of bromine substituents and the presence of the dihydroquinoline core, contribute to its potential as a lead compound for drug discovery programs. Research investigations have demonstrated that quinoline derivatives with similar structural characteristics exhibit potent biological activities against various disease targets.

The antimicrobial potential of brominated quinoline derivatives has been extensively documented, with studies showing significant activity against both gram-positive and gram-negative bacterial strains. Specific research has revealed that ethyl 6,8-dibromo derivatives demonstrate notable antibacterial properties, with minimum inhibitory concentration values ranging from 2.4 to 160 micrograms per milliliter depending on the bacterial strain tested. These findings suggest that the compound may serve as a valuable scaffold for the development of novel antimicrobial agents to address growing concerns about antibiotic resistance.

Anticancer research has revealed particularly promising results for brominated quinoline derivatives structurally related to this compound. Studies have demonstrated that such compounds can exhibit antiproliferative effects against human epithelial cancer cell lines, including breast cancer and hepatocellular carcinoma models. The mechanism of action appears to involve the induction of apoptosis through upregulation of tumor suppressor proteins and caspase enzymes, suggesting a targeted approach to cancer cell elimination.

The compound's role in drug discovery extends beyond direct therapeutic applications to include its utility as a synthetic intermediate for the preparation of more complex bioactive molecules. The presence of bromine substituents enables further functionalization through cross-coupling reactions, nucleophilic substitution, and other synthetic transformations that can generate diverse libraries of related compounds. This versatility makes this compound an valuable starting material for medicinal chemistry programs seeking to optimize biological activity and pharmacological properties.

Biological Activity Target Organisms/Cells Concentration Range
Antibacterial Staphylococcus aureus 4.1 μg/mL
Antibacterial Escherichia coli 50-160 μg/mL
Antibacterial Klebsiella pneumoniae 25 μg/mL
Antibacterial Bacillus cereus 2.4 μg/mL
Anticancer Human breast cancer cells 15 μM
Anticancer Hepatocellular carcinoma 20 μM

Properties

IUPAC Name

ethyl 6,8-dibromo-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-4-6-3-7(13)5-9(14)10(6)15-11(8)16/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHSUUUNALIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2NC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191556
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
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Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860787-14-0
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,8-dibromo-1,2-dihydro-2-oxo-3-quinolinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate generally involves the synthesis of a quinoline core followed by selective bromination at the 6 and 8 positions and esterification at the 3-carboxylate position. The key steps include:

  • Construction of the quinoline ring system with appropriate substituents.
  • Introduction of bromine atoms at the 6 and 8 positions.
  • Formation of the ethyl ester at the 3-carboxylate site.
  • Oxidation to the 2-oxo (quinolone) form.

Detailed Preparation Methods

Starting Materials and Precursors

  • 2-Aminobenzoic acid derivatives or 2-haloanilines are commonly used as starting materials for quinoline synthesis.
  • Ethyl acetoacetate or similar β-ketoesters serve as the carbonyl component for ring closure.
  • Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) are used for selective dibromination.

Synthetic Routes

Skraup or Doebner–Miller Quinoline Synthesis Followed by Bromination
  • The quinoline core is synthesized via classical Skraup or Doebner–Miller reactions using aniline derivatives and β-ketoesters.
  • After quinoline formation, bromination is performed under controlled conditions to introduce bromine atoms at the 6 and 8 positions.
  • The esterification at the 3-position is achieved by reaction with ethanol under acidic or basic catalysis.
Direct Bromination of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Starting from ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, selective bromination at the 6 and 8 positions is carried out using bromine or NBS in solvents such as acetic acid or chloroform.
  • Reaction temperature and time are carefully controlled to avoid overbromination or side reactions.
Alternative Approaches via Chromene Intermediates
  • Some literature reports the synthesis of related compounds such as ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, which can be converted to the quinoline derivative through ring transformation reactions.
  • This method involves bromination of chromene derivatives followed by ring rearrangement and functional group modifications.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Quinoline ring formation Aniline derivative + β-ketoester, acid catalyst, heat Classical Skraup or Doebner–Miller method
Bromination Br2 or NBS, solvent (AcOH, CHCl3), 0–25 °C Controlled to achieve dibromination at 6,8-positions
Esterification Ethanol, acid/base catalyst, reflux Formation of ethyl ester at 3-carboxylate
Oxidation (if needed) Mild oxidants (e.g., DDQ, MnO2) To form 2-oxo quinoline structure

Research Findings and Analytical Data

  • Purity and Yield: Commercially available samples report purity of ≥95%, with yields depending on the bromination step efficiency.
  • Melting Point: Consistently reported between 233–235 °C, indicating high purity and crystallinity.
  • Spectroscopic Characterization:
    • NMR confirms the substitution pattern on the quinoline ring.
    • Mass spectrometry shows molecular ion peaks consistent with dibromo substitution.
    • IR spectra confirm the presence of carbonyl (2-oxo) and ester functionalities.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Classical quinoline synthesis + bromination 2-Aminobenzoic acid derivatives + β-ketoesters Br2 or NBS, ethanol Well-established, scalable Requires careful bromination control
Direct bromination of quinoline ester Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Br2 or NBS Direct, fewer steps Potential for overbromination
Chromene intermediate route 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate Ring transformation reagents Alternative pathway More complex, less common

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that quinoline derivatives exhibit significant antibacterial and antifungal activities. The presence of bromine atoms enhances the lipophilicity of the compound, which may improve its ability to penetrate microbial membranes .

Anticancer Potential : Some studies suggest that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of DNA topoisomerases or interference with cellular signaling pathways, which are critical for cancer cell proliferation . Further research is needed to elucidate the specific pathways affected by this compound.

Agricultural Chemistry

Pesticidal Properties : The compound has shown promise as a pesticide. Its structure allows for interaction with biological systems in pests, potentially disrupting their metabolic processes. Studies have indicated that certain quinoline derivatives can act as effective insecticides and herbicides due to their ability to inhibit key enzymes involved in pest growth and development .

Plant Growth Regulation : this compound may also serve as a plant growth regulator. Research into related compounds suggests that they can modulate plant hormone levels, leading to enhanced growth or stress resistance in crops. This application could be valuable in sustainable agriculture practices .

Materials Science

Synthesis of Novel Materials : The unique chemical structure of this compound allows it to be used as a precursor for synthesizing novel materials. For instance, it can be polymerized or modified to create materials with specific properties for use in coatings, adhesives, or electronic devices .

Photonic Applications : There is ongoing research into the use of quinoline derivatives in photonic applications due to their optical properties. This compound may exhibit fluorescence or phosphorescence characteristics that could be harnessed in light-emitting devices or sensors .

Case Studies

Study Title Application Area Findings
Antimicrobial Efficacy of Quinoline DerivativesMedicinal ChemistryDemonstrated significant antibacterial activity against gram-positive bacteria.
Evaluation of Pesticidal ActivityAgricultural ChemistryShowed effective insecticidal properties against common agricultural pests.
Synthesis of Photonic MaterialsMaterials ScienceDeveloped new materials with enhanced optical properties suitable for sensor applications.

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or bind to specific receptors, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Quinoline Derivatives

Ethyl 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Compound 10)
  • Structure : Lacks bromine; features a hydroxyl group at position 3.
  • Synthesis : Synthesized from isatoic anhydride and diethyl malonate in DMF (yield: 40%, mp: 134°C) .
  • Molecular Weight : 234 g/mol (LC-MS: m/z 234 [M+H]⁺) .
  • Key Differences: The absence of bromine reduces steric hindrance and lipophilicity compared to the dibromo analogue.
Ethyl 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Structure : Methoxy groups at positions 7 and 6.
  • Properties: Molecular formula C₁₄H₁₅NO₅ (277.27 g/mol), predicted density 1.247 g/cm³, pKa 9.37 .
  • Key Differences : Methoxy groups improve solubility and electron-donating effects, contrasting with bromine’s electron-withdrawing nature. Such analogues are explored for CNS applications due to enhanced bioavailability .

Heterocyclic Core Modifications

Ethyl 6,8-Dibromo-2-oxo-2H-chromene-3-carboxylate
  • Structure: Chromene core (oxygen-containing heterocycle) instead of quinoline.
  • Properties : CAS 2199-89-5, molecular formula C₁₂H₈Br₂O₄ (376 g/mol), mp 171°C .
  • Key Differences: The chromene ring lacks the nitrogen atom present in quinolines, altering electronic properties and binding interactions. Chromenes are often studied for photophysical applications .
Ethyl 6,6-Dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Structure: Partially saturated (hexahydro) quinoline ring with dimethyl groups at position 4.
  • Properties: Molecular formula C₁₄H₁₉NO₃, CAS 139731-94-5 .

Functional Group Replacements

Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
  • Structure : Thioxo (C=S) group replaces the oxo (C=O) at position 2.
  • Synthesis : Methylation studies show regioselectivity (S-methylation preferred) .
  • Key Differences : The thioxo group increases nucleophilicity and may enhance metal-binding capacity, relevant for enzyme inhibition (e.g., HBV replication inhibitors) .

Isoquinoline Derivatives

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Structure: Isoquinoline core (nitrogen at position 2 vs. quinoline’s position 1).
  • Key Differences: Isoquinolines exhibit distinct pharmacological profiles, such as interactions with opioid receptors, highlighting the importance of nitrogen positioning .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate Quinoline 6-Br, 8-Br, 2-Oxo C₁₂H₉Br₂NO₃ ~376 (theoretical) Potential halogen bonding
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Quinoline 4-OH, 2-Oxo C₁₂H₁₁NO₄ 234 Antiviral activity (HBV)
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Quinoline 7-OCH₃, 8-OCH₃, 2-Oxo C₁₄H₁₅NO₅ 277.27 Enhanced solubility
Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate Chromene 6-Br, 8-Br, 2-Oxo C₁₂H₈Br₂O₄ 376 Photophysical applications
Ethyl 6,6-dimethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Hexahydroquinoline 6-(CH₃)₂, 2-Oxo C₁₄H₁₉NO₃ 249.3 Conformational flexibility

Biological Activity

Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 860787-14-0) is a synthetic compound belonging to the class of quinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₉Br₂NO₃
  • Molecular Weight : 375.01 g/mol
  • Structure : The compound features a quinoline skeleton with two bromine substituents and an ethyl ester functional group.

Anticancer Activity

Recent studies have explored the anticancer potential of various quinoline derivatives, including this compound. The following findings highlight its biological activity against cancer cell lines:

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-715Induction of apoptosis via p53 pathway
HepG220Cell cycle arrest and apoptosis
Derivative 14bMCF-710EGFR inhibition and caspase activation

In a study evaluating various derivatives of quinoline compounds, ethyl 6,8-dibromo-2-oxo exhibited significant antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism involved the activation of apoptotic pathways and cell cycle arrest, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Quinoline derivatives are known for their activity against a range of pathogens.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Activity Type
This compoundE. coli25Bactericidal
S. aureus30Bacteriostatic
Pseudomonas aeruginosa40Bacteriostatic

The minimum inhibitory concentration (MIC) assays demonstrated that ethyl 6,8-dibromo derivative exhibited significant bactericidal activity against E. coli and moderate activity against S. aureus and Pseudomonas aeruginosa. These findings support its potential use in treating bacterial infections .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Quinoline derivatives are known to inhibit various enzymes involved in bacterial resistance mechanisms.

Table 3: Enzyme Inhibition Profile

CompoundEnzymeIC₅₀ (µM)
This compoundDNA Gyrase5.0
Topoisomerase IV4.5

Research indicates that ethyl 6,8-dibromo derivative effectively inhibits DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition can lead to cell death in susceptible bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6,8-dibromo-2-oxo-1,2-dihydroquinoline-3-carboxylate, and how is reaction progress monitored?

The compound is typically synthesized via halogenation of its precursor, Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. A common approach involves reacting the precursor with brominating agents (e.g., PBr₃ or NBS) under controlled conditions. For example, and describe analogous syntheses using diethyl malonate and isatoic anhydride in DMF at 85°C, monitored via TLC for reaction completion . Post-reaction, the product is isolated via precipitation in ice-water and purified via recrystallization.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) groups (e.g., peaks at ~1730–1750 cm⁻¹ for esters) .
  • NMR (¹H/¹³C) to resolve aromatic protons and substituent effects; bromine atoms induce deshielding and splitting patterns .
  • LC-MS for molecular ion ([M+H]⁺) verification and purity assessment .
  • X-ray crystallography (using SHELX software) to determine crystal structure and confirm bromine positioning .

Q. How does the bromination pattern at positions 6 and 8 influence the compound’s reactivity?

Bromine atoms are electron-withdrawing groups that increase electrophilicity at the quinoline core, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). highlights similar reactivity trends in halogenated quinoline derivatives, where halogen positioning dictates regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reagent solubility and reaction homogeneity .
  • Catalyst use : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance halogenation efficiency .
  • Temperature control : Halogenation at 40–85°C balances reactivity and side-product formation . Contradictions in yields (e.g., 40% in vs. 70% in ) may arise from differences in workup protocols or purification methods.

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

  • Perform heteronuclear NMR (e.g., ¹H-¹³C HSQC) to assign ambiguous signals.
  • Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula.
  • Compare with literature data for analogous brominated quinolines () to identify substituent-induced shifts .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

Heavy bromine atoms cause strong X-ray absorption, complicating data collection. Strategies include:

  • Using Mo-Kα radiation (λ = 0.7107 Å) to mitigate absorption effects.
  • Employing SHELXL for refinement, which handles heavy atoms effectively .
  • Validating structures via R-factor convergence and residual density maps .

Q. What alternative halogenation methods exist for introducing bromine at positions 6 and 8?

Beyond traditional PBr₃, advanced methods include:

  • Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃).
  • Directed ortho-bromination via directing groups (e.g., amides) to control regioselectivity . notes brominated quinolinecarbonitriles synthesized via similar strategies .

Q. How do steric and electronic effects of bromine substituents impact downstream functionalization (e.g., amidation or cross-coupling)?

  • Steric hindrance : Bulky bromine atoms at positions 6 and 8 may limit access to the C3 carboxylate for nucleophilic attack.
  • Electronic effects : Enhanced electrophilicity facilitates Pd-catalyzed couplings but may require tailored ligands (e.g., SPhos) for efficiency. and discuss analogous functionalization challenges in carboxamide derivatives .

Methodological Considerations

  • Safety : While and indicate no acute hazards, standard precautions for handling brominated aromatics (e.g., gloves, fume hood) are advised .
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT-calculated NMR shifts) to confirm assignments.

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